molecular formula C21H24F2N6 B12277785 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No.: B12277785
M. Wt: 398.5 g/mol
InChI Key: OHVQZAPZDXFOSP-UHFFFAOYSA-N
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Description

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the pyrazole and pyrimidine rings through various chemical reactions. Common reagents used in these reactions include halogenated compounds, metal catalysts, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C21H24F2N6

Molecular Weight

398.5 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine

InChI

InChI=1S/C21H24F2N6/c1-14-8-15(2)29(26-14)21-12-20(24-16(3)25-21)28-6-4-27(5-7-28)13-17-9-18(22)11-19(23)10-17/h8-12H,4-7,13H2,1-3H3

InChI Key

OHVQZAPZDXFOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC(=CC(=C4)F)F)C

Origin of Product

United States

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